5-(2,4-dioxo-1-(2-oxo-2-((4-phenylbutan-2-yl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex quinazolinone derivatives, akin to the compound , typically involves multi-step reaction sequences. For instance, Dangi et al. (2010) describe a process involving the condensation of ethyl acetoacetate, various araldeliydes, and ammonia, followed by several steps to yield bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, which are structurally related to the target compound. These steps demonstrate the intricate methodologies required to synthesize such compounds, involving esterification, hydrazinolysis, and final condensation reactions (Dangi, Hussain, Sain, & Talesara, 2010).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- The synthesis and evaluation of antimicrobial activities of related triazole derivatives have been explored. For instance, Bektaş et al. (2007) in their study synthesized various 1,2,4-triazole derivatives demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antimicrobial Properties
- New quinazoline compounds were synthesized and characterized for potential antimicrobial agents. Desai et al. (2007) reported compounds exhibiting antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Synthesis and Characterization in Organic Chemistry
- Studies focused on the synthesis and characterization of derivatives for pharmaceutical research, such as the work by Berber (2022), which emphasizes the role of the reaction medium in organic synthesis and pharmaceutical research (Berber, 2022).
Potential in Neurokinin-1 Receptor Antagonism
- Research by Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist suitable for clinical administration, highlighting the relevance in medical chemistry (Harrison et al., 2001).
Impact on Cellular Processes
- Several studies have explored how different chemical compounds impact cellular processes, such as the synthesis and evaluation of novel diethyl derivatives for potential anticancer agents by Fang et al. (2016), showing promising antitumor activities (Fang et al., 2016).
Propriétés
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-20(2)29-25(33)15-9-10-18-31-27(35)23-13-7-8-14-24(23)32(28(31)36)19-26(34)30-21(3)16-17-22-11-5-4-6-12-22/h4-8,11-14,20-21H,9-10,15-19H2,1-3H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGFWFGNXWVKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC(C)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1-(2-oxo-2-((4-phenylbutan-2-yl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.